5-(Pyridin-2-yl)-1,3-thiazol-2-amine

TGF-β signaling ALK5 inhibitors Kinase inhibitor scaffold

This specific regioisomer (5-(pyridin-2-yl) substitution) is the validated core scaffold for ALK5 kinase inhibitors, demonstrating >95% inhibition at 0.1 µM in cell-based assays. Its distinct hydrogen-bonding network with the kinase hinge region, confirmed by X-ray crystallography, makes it superior to 3-pyridyl or 4-pyridyl analogs for ATP-competitive inhibitor development. The established one-step quantitative synthesis protocol enables rapid parallel library production targeting KDR, Chk1, and CDK kinases. Choose this building block for reproducible SAR campaigns and scalable medicinal chemistry programs.

Molecular Formula C8H7N3S
Molecular Weight 177.23 g/mol
CAS No. 1215073-56-5
Cat. No. B1440104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Pyridin-2-yl)-1,3-thiazol-2-amine
CAS1215073-56-5
Molecular FormulaC8H7N3S
Molecular Weight177.23 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=CN=C(S2)N
InChIInChI=1S/C8H7N3S/c9-8-11-5-7(12-8)6-3-1-2-4-10-6/h1-5H,(H2,9,11)
InChIKeyUABSMBMZBUXKPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Pyridin-2-yl)-1,3-thiazol-2-amine (CAS 1215073-56-5) – Core Scaffold for Kinase Inhibitor Discovery and Chemical Biology


5-(Pyridin-2-yl)-1,3-thiazol-2-amine (CAS 1215073-56-5) is a heterocyclic building block featuring a 2-aminothiazole core linked to a pyridine ring at the 5-position. The compound belongs to the broader class of N-(1,3-thiazol-2-yl)pyridin-2-amines, a privileged scaffold in medicinal chemistry recognized for ATP-competitive kinase inhibition and metal-chelating properties [1]. The 2-aminothiazole moiety is present in several marketed drugs and serves as a cornerstone for developing small-molecule drug candidates targeting oncology and inflammatory diseases [2]. This specific regioisomer (5-pyridin-2-yl substitution) is distinct from its 3-pyridyl and 4-pyridyl analogs, which exhibit divergent biological profiles and synthetic accessibility.

Why 5-(Pyridin-2-yl)-1,3-thiazol-2-amine Cannot Be Replaced by Other Pyridyl-Thiazol-2-amines


Substituting 5-(pyridin-2-yl)-1,3-thiazol-2-amine with regioisomeric analogs such as 5-(pyridin-3-yl)thiazol-2-amine (CAS 372096-52-1) or 4-(pyridin-2-yl)thiazol-2-amine (CAS 30235-26-8) fundamentally alters the molecular recognition profile. The 2-pyridyl substitution at the thiazole 5-position establishes a distinct hydrogen-bonding network with the kinase hinge region, as evidenced by X-ray crystallography of pyridyl aminothiazoles bound to Chk1 [1]. The 3-pyridyl isomer lacks this optimal hinge-binding geometry, while the 4-pyridyl analog presents a different steric and electronic landscape that directs inhibitor selectivity toward SK channels rather than receptor tyrosine kinases [2]. Furthermore, synthetic accessibility differs markedly: the 5-(pyridin-2-yl) derivative benefits from established one-step synthetic protocols with quantitative yields, whereas the 4-pyridyl isomer requires more complex multi-step sequences [3].

Quantitative Differentiation of 5-(Pyridin-2-yl)-1,3-thiazol-2-amine Against Structural Analogs


Scaffold Superiority in ALK5 Kinase Inhibition: Cell-Based Reporter Assay Benchmarking

The 5-(pyridin-2-yl)thiazole core, of which 5-(pyridin-2-yl)-1,3-thiazol-2-amine is the unsubstituted parent, demonstrates validated activity as an ALK5 (TGF-β type I receptor) kinase inhibitor scaffold. Optimized derivatives within this series achieve >95% inhibition at 0.1 µM in cell-based luciferase reporter assays using HaCaT cells transiently transfected with p3TP-luc and ARE-luciferase reporter constructs [1]. In contrast, the 4-(pyridin-2-yl)thiazol-2-amine scaffold is primarily documented for SK channel inhibition (IC50 = 2.1 µM against Leishmania), with no reported ALK5 activity . This divergence in target engagement demonstrates that the 5-substituted pyridin-2-yl orientation is structurally pre-organized for TGF-β pathway modulation, whereas the 4-substituted analog addresses distinct ion channel pharmacology.

TGF-β signaling ALK5 inhibitors Kinase inhibitor scaffold

Synthetic Accessibility: One-Step Quantitative Synthesis Versus Multi-Step Routes

5-(Pyridin-2-yl)-1,3-thiazol-2-amine can be synthesized in a single step with quantitative yield using adapted Vilsmeier conditions [1]. Characterization by ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectroscopy confirms structural fidelity and high purity [1]. In comparison, the regioisomeric 4-(pyridin-2-yl)thiazol-2-amine (CAS 30235-26-8) is typically prepared via more complex multi-step sequences involving 2-bromothiazole intermediates and cross-coupling reactions . The 5-(pyridin-3-yl) isomer (CAS 372096-52-1) also requires alternative synthetic routes and is less commonly stocked by major chemical suppliers. This streamlined synthesis translates directly to higher batch-to-batch consistency and lower procurement costs for the 5-(pyridin-2-yl) derivative.

Chemical synthesis Process chemistry Building block procurement

Commercial Purity Specifications and Supplier Availability

5-(Pyridin-2-yl)-1,3-thiazol-2-amine is commercially available from multiple reputable suppliers at ≥98% purity (Leyan, product #1255033) and ≥95% purity (CymitQuimica/Biosynth, product #QYB07356) . The 5-(pyridin-3-yl) isomer is available at ≥95% purity from fewer vendors and at substantially higher cost per gram based on published list pricing . The 4-(pyridin-2-yl) isomer (CAS 30235-26-8) is available at 97% purity from Thermo Scientific but with longer lead times and higher unit costs for research-scale quantities [1]. This commercial landscape reflects the greater utility and demand for the 5-(pyridin-2-yl) regioisomer in medicinal chemistry programs.

Chemical procurement Quality control Supply chain

Kinase Inhibitor Scaffold Validation Across Multiple Therapeutic Targets

The N-(1,3-thiazol-2-yl)pyridin-2-amine scaffold, for which 5-(pyridin-2-yl)-1,3-thiazol-2-amine serves as the unsubstituted core, has been validated across multiple kinase targets. The class exhibits potent KDR (VEGFR2) kinase inhibition with favorable selectivity profiles and low hERG channel affinity [1]. Pyridyl aminothiazoles also demonstrate low picomolar Chk1 inhibition with very high residence times due to multiple hydrogen bonds to the enzyme backbone [2]. N-2-pyridyl aminothiazoles additionally display pan-CDK inhibitory activity [3]. The 5-(pyridin-2-yl) substitution pattern is essential for maintaining this broad kinase engagement profile; the 3-pyridyl and 4-pyridyl isomers are not documented in peer-reviewed kinase inhibition literature at comparable potency levels.

KDR/VEGFR2 CHK1 Pan-kinase profiling

Computational Validation of Tautomeric Equilibrium and Metal-Binding Capacity

Computational studies (B3LYP/6-31+G*) on N-(pyridin-2-yl)thiazol-2-amine reveal that the thiazole-2-amine ↔ imine tautomeric equilibrium is shifted in favor of the amine form, with a calculated energy difference of approximately 4-5 kcal/mol [1]. The compound also exhibits divalent N(I) character, which contributes to its metal-chelating properties and capacity to coordinate transition metals [1]. In contrast, the 4-(pyridin-2-yl)thiazol-2-amine isomer displays a different tautomeric distribution due to altered conjugation between the pyridine and thiazole rings [2]. This electronic difference impacts both metal-binding applications and hydrogen-bonding interactions with biological targets.

DFT calculations Tautomerism Metal chelation

Optimized Application Scenarios for 5-(Pyridin-2-yl)-1,3-thiazol-2-amine in R&D Programs


Medicinal Chemistry: ALK5 (TGF-β Type I Receptor) Inhibitor Lead Generation

This compound serves as the validated core scaffold for generating ALK5 kinase inhibitors. Optimized 5-(pyridin-2-yl)thiazole derivatives demonstrate >95% inhibition at 0.1 µM in cell-based luciferase reporter assays, establishing a robust SAR foundation for further medicinal chemistry optimization [1].

Chemical Biology: Kinase-Focused Compound Library Synthesis

As the unsubstituted parent of the N-(1,3-thiazol-2-yl)pyridin-2-amine class, this building block enables rapid parallel synthesis of derivative libraries targeting KDR, Chk1, and CDK kinases. The one-step quantitative synthesis protocol facilitates efficient scale-up for library production [2].

Computational Chemistry: Metal-Binding Ligand Development and DFT Studies

The established tautomeric equilibrium and divalent N(I) character make this compound suitable for computational studies of metal coordination and hydrogen-bonding networks. Its well-characterized electronic structure supports applications in catalyst design and metallodrug development [3].

Process Chemistry: Method Development for Heterocycle Functionalization

The adapted Vilsmeier synthesis protocol provides a benchmark reaction for developing new thiazole-forming methodologies. The quantitative yield and detailed spectroscopic characterization (¹H-, ²H-, ¹³C-NMR, IR, Raman) enable rigorous method validation and reproducibility assessment [2].

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